1-epi-Ramipril

Descripción general

Descripción

Ramipril epimer (R,S,S,S,S)- is an isomer of the drug ramipril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure. Ramipril epimer (R,S,S,S,S)- is a chiral compound, meaning it has two non-superimposable mirror-image forms. It is synthesized from the active component of ramipril and is used in laboratory experiments to study the effects of ACE inhibitors on the body.

Aplicaciones Científicas De Investigación

Tratamiento de la Hipertensión

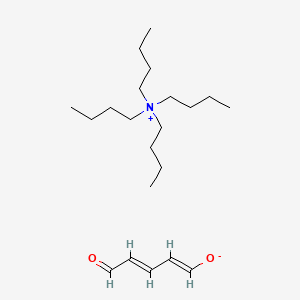

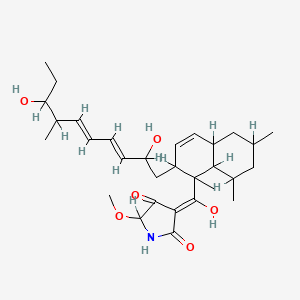

Como un inhibidor de la ECA, el 1-epi-Ramipril es eficaz en el tratamiento de la presión arterial alta (hipertensión). Funciona bloqueando la formación de una sustancia química que hace que los vasos sanguíneos se estrechen, permitiendo que la sangre fluya más suavemente y el corazón bombee con mayor eficiencia {svg_1}.

Insuficiencia Cardíaca Postinfarto

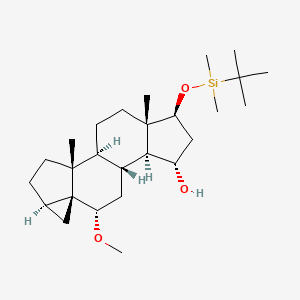

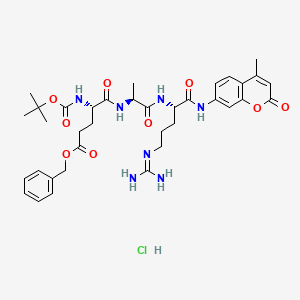

Se ha demostrado que el this compound es beneficioso en pacientes que han sufrido insuficiencia cardíaca postinfarto de miocardio. Ayuda a mejorar las tasas de supervivencia, reducir las hospitalizaciones y mitigar la progresión de la insuficiencia cardíaca {svg_2}.

Control de Calidad Farmacéutico

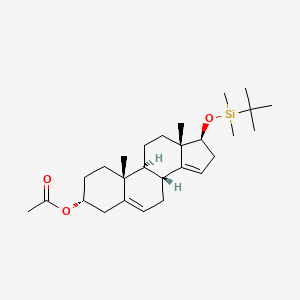

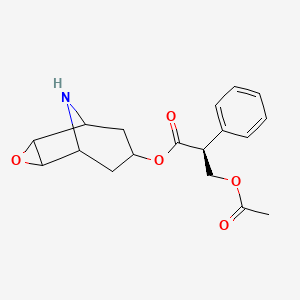

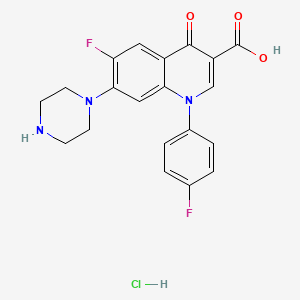

En la industria farmacéutica, el this compound está sujeto a un riguroso control de calidad para garantizar la seguridad y la eficacia de los medicamentos que contienen ramipril. Los estudios se centran en la estabilidad del ramipril en diversas condiciones y en la identificación de impurezas de degradación, lo cual es crucial para optimizar la calidad y la seguridad del fármaco {svg_3} {svg_4} {svg_5}.

Estudios de Bioequivalencia

El this compound se utiliza en estudios de bioequivalencia para comparar la biodisponibilidad de diferentes formulaciones de ramipril. Estos estudios son esenciales para desarrollar versiones genéricas de ramipril que sean tan eficaces y seguras como el fármaco original {svg_6}.

Desarrollo de Métodos Analíticos

El desarrollo de métodos analíticos sensibles y precisos para la determinación del this compound en fluidos biológicos es un área importante de investigación. Estos métodos son cruciales para los estudios farmacocinéticos, la monitorización terapéutica de fármacos y la garantía de la calidad de las formulaciones farmacéuticas {svg_7} {svg_8}.

Mecanismo De Acción

Target of Action

1-epi-Ramipril, also known as (R,S,S,S,S)-Epimer of ramipril or Ramipril epimer, (R,S,S,S,S)-, primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The inhibition of ACE leads to a decrease in the production of ATII, reducing its vasoconstrictive effects and decreasing aldosterone secretion . This results in vasodilation and a decrease in fluid volume, thereby lowering blood pressure . Additionally, the reduction of ATII levels leads to an increase in the production of angiotensin (1-7), a vasodilator, further contributing to the antihypertensive effects of this compound .

Pharmacokinetics

This compound is well absorbed, with 50% to 60% bioavailability . It is metabolized in the liver to its active form, ramiprilat . The elimination of ramiprilat from the body is characterized by a relatively rapid initial phase with a half-life of 7 hours and a late phase with a half-life of about 120 hours . The dosage of this compound should be reduced in patients with renal impairment, as renal excretion largely determines the drug’s duration of action .

Result of Action

This compound has been shown to have potent effects on atherosclerosis progression and plaque stabilization . It also improves glucose metabolism and has anti-inflammatory effects . For instance, it has been shown to reduce the expression of intercellular adhesion molecule (ICAM)-1 and vascular cell adhesion molecule (VCAM)-1 in high-glucose conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug’s effectiveness can be influenced by the patient’s renal function, as renal excretion largely determines the drug’s duration of action . Additionally, the environmental risk assessment data suggests that the use of this compound presents an insignificant risk to the environment .

Análisis Bioquímico

Biochemical Properties

The Ramipril Epimer, (R,S,S,S,S)-, plays a significant role in biochemical reactions. It interacts with the angiotensin-converting enzyme (ACE), inhibiting its function . This interaction is crucial in regulating blood pressure and treating heart failure .

Cellular Effects

The Ramipril Epimer, (R,S,S,S,S)-, has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting ACE, it reduces the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure .

Molecular Mechanism

The molecular mechanism of action of Ramipril Epimer, (R,S,S,S,S)-, involves binding interactions with ACE, leading to enzyme inhibition . This results in decreased angiotensin II levels, reducing vasoconstriction and aldosterone secretion, ultimately lowering blood pressure .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Ramipril Epimer, (R,S,S,S,S)-, remain consistent, demonstrating the compound’s stability . There is no significant degradation observed, and long-term effects on cellular function align with its known ACE inhibitory activity .

Dosage Effects in Animal Models

In animal models, the effects of Ramipril Epimer, (R,S,S,S,S)-, vary with different dosages . At a dose of 4mg/kg, it significantly reduced paw volume and the arthritic index .

Metabolic Pathways

Ramipril Epimer, (R,S,S,S,S)-, is involved in the renin-angiotensin-aldosterone system (RAAS) metabolic pathway . It interacts with ACE, a key enzyme in this pathway, to reduce the production of angiotensin II .

Transport and Distribution

The transport and distribution of Ramipril Epimer, (R,S,S,S,S)-, within cells and tissues are facilitated by its lipophilic nature . It rapidly distributes to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood .

Subcellular Localization

The subcellular localization of Ramipril Epimer, (R,S,S,S,S)-, is not confined to a specific compartment or organelle . Its wide distribution across various tissues suggests a broad subcellular localization, which aligns with its systemic effects in inhibiting ACE and reducing blood pressure .

Propiedades

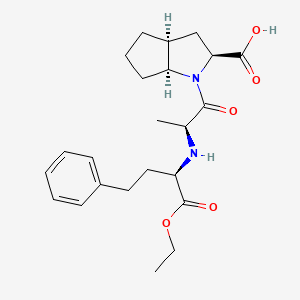

IUPAC Name |

(2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDACQVRGBOVJII-UVBQOVKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104195-90-6 | |

| Record name | Ramipril epimer, (R,S,S,S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104195906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAMIPRIL EPIMER, (R,S,S,S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9947X9J31M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)

![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)